Technical Data & Handling Whitepaper: 2-(4-Bromo-1H-pyrazol-1-yl)benzoic Acid
Executive Summary In modern medicinal chemistry and DNA-encoded library (DEL) synthesis, bifunctional building blocks are the cornerstone of rapid pharmacophore diversification. 2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid (C...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and DNA-encoded library (DEL) synthesis, bifunctional building blocks are the cornerstone of rapid pharmacophore diversification. 2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid (CAS: 1134764-21-8) is a highly versatile intermediate featuring two orthogonal reactive sites: a carboxylic acid for amide bond formation and a brominated pyrazole for palladium-catalyzed cross-coupling.
While structurally invaluable for generating kinase inhibitors and GPCR ligands, this compound presents specific handling challenges. As a halogenated aromatic acid, it exhibits distinct toxicological properties that necessitate rigorous safety protocols. This whitepaper translates standard Material Safety Data Sheet (MSDS) information into an actionable, in-depth technical guide for research scientists, bridging the gap between chemical safety and synthetic utility.
Physicochemical Profiling & Structural Rationale
The utility of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid stems from its ortho-substituted biphenyl-like geometry, which forces the pyrazole ring out of coplanarity with the benzoic acid system. This steric environment must be accounted for during both storage and reaction design.
Quantitative Physicochemical Data
Property
Value / Description
Chemical Name
2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid
CAS Registry Number
1134764-21-8 [1]
Molecular Formula
C₁₀H₇BrN₂O₂
Molecular Weight
267.08 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
SMILES
O=C(O)C1=CC=CC=C1N2N=CC(Br)=C2
Application Insight: The 4-position of the pyrazole is electronically deactivated compared to the 3- or 5-positions, making oxidative addition by palladium somewhat slower during Suzuki-Miyaura couplings [4]. Consequently, synthetic workflows utilizing this building block often require highly active, electron-rich phosphine ligands (e.g., XPhos or Amphos) to achieve optimal conversion rates [4].
Hazard Identification & Toxicological Mechanisms
Standard safety data classifies this compound as a multi-route irritant [1]. As a Senior Application Scientist, it is critical to understand why these hazards exist rather than simply memorizing the pictograms.
GHS Classification & Hazard Statements
GHS Code
Hazard Statement
Severity / Category
H302
Harmful if swallowed
Acute Toxicity, Oral (Category 4)
H315
Causes skin irritation
Skin Corrosion/Irritation (Category 2)
H319
Causes serious eye irritation
Serious Eye Damage/Irritation (Category 2A)
H335
May cause respiratory irritation
Specific Target Organ Toxicity - Single Exposure (Category 3)
The Causality of Irritation
The localized irritation (H315, H319, H335) is driven by the synergistic physical properties of the molecule. The benzoic acid moiety acts as a proton donor (pKa ~4.2), which can disrupt the pH gradient of the epidermal barrier or mucosal membranes. Simultaneously, the lipophilic 4-bromopyrazole group enhances the molecule's ability to partition into the lipid bilayer of skin cells. Once penetrated, benzoic acid derivatives are known to induce immediate-type irritant reactions by triggering localized inflammatory cascades, including the localized release of prostaglandins and arachidonic acid metabolites [2].
Toxicological pathways and GHS hazard mechanisms for handling CAS 1134764-21-8.
Safe Handling & Experimental Workflows
To ensure scientific integrity and operator safety, every protocol must function as a self-validating system. The following workflow details the orthogonal functionalization of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, starting with amide coupling to protect the acidic proton, followed by Suzuki-Miyaura cross-coupling [3].
Pre-requisite Engineering Controls
Ventilation: All weighing and transfers must be conducted in a certified chemical fume hood to mitigate H335 (respiratory irritation) risks.
PPE: Nitrile gloves (double-gloving recommended during workup), safety goggles with side shields (H319 mitigation), and a standard lab coat.
Preparation: In an oven-dried flask under N₂, dissolve 1.0 eq of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid in anhydrous DMF (0.2 M). Safety Check: Ensure complete dissolution to prevent localized exothermic spikes upon reagent addition.
Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature. The solution will typically transition to a pale yellow, indicating active ester formation.
Coupling: Add 1.1 eq of the desired primary or secondary amine. Stir for 2-4 hours.
Validation: Monitor via LC-MS. The disappearance of the starting material (m/z 267/269) and the appearance of the amide mass confirms completion.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Safety Note: The aqueous layer contains DMF and basic salts; dispose of in basic aqueous waste.
Phase 2: Suzuki-Miyaura Cross-Coupling
Reagent Loading: To the isolated bromo-amide intermediate (1.0 eq), add 1.5 eq of an aryl boronic acid, 2.0 eq of K₂CO₃, and 0.05 eq of Pd(dppf)Cl₂ in a dioxane/water mixture (4:1 v/v).
Degassing: Sparge the mixture with N₂ or Argon for 10 minutes. Oxygen must be strictly excluded to prevent catalyst poisoning and homocoupling side reactions.
Reaction: Heat to 90°C for 12 hours. The robust nature of the pyrazole ring allows for elevated temperatures, which are necessary to overcome the higher activation energy of the C4-Br bond [3][4].
Purification: Filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.
Self-validating synthetic workflow integrating amide and Suzuki-Miyaura couplings with safety steps.
Emergency Response & Environmental Impact
Despite rigorous protocols, accidental exposure requires immediate, mechanistic-driven first aid.
Skin Contact (H315): Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use basic solutions (like bicarbonate) directly on the skin to neutralize the acid, as the exothermic neutralization reaction can cause thermal burns. Wash with mild soap.
Eye Contact (H319): Rinse immediately with an eyewash station for 15-20 minutes, holding eyelids open. The acidic nature of the compound can cause rapid corneal etching; seek ophthalmological evaluation immediately.
Spill Mitigation: Sweep up the solid using non-sparking tools to avoid dust generation (mitigating H335 inhalation risks). Place in a sealed, labeled container.
Environmental Disposal: Because this compound contains a covalently bound halogen (bromine), it must not be discharged into the general aqueous waste stream. It must be segregated into Halogenated Organic Waste containers for high-temperature incineration, as brominated aromatics can be highly persistent and toxic to aquatic ecosystems.
References
Lahti A, et al. "Immediate irritant reactions to benzoic acid are enhanced in washed skin areas". Contact Dermatitis, PubMed, National Center for Biotechnology Information.[Link]
Bagley MC, et al. "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells". Pharmaceuticals (Basel), PMC, National Center for Biotechnology Information.[Link]
Suzuki Y, et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates". The Journal of Organic Chemistry, American Chemical Society.[Link]
Exploratory
Comprehensive NMR Characterization of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid: A Technical Guide
Executive Summary The compound 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS: 1134764-21-8) is a critical structural motif utilized in the synthesis of advanced pharmaceuticals, including orexin receptor antagonists and a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS: 1134764-21-8) is a critical structural motif utilized in the synthesis of advanced pharmaceuticals, including orexin receptor antagonists and anti-inflammatory agents. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a deep mechanistic understanding of the nuclear magnetic resonance (NMR) spectral properties of this molecule. Rather than merely listing empirical data, this guide deconstructs the causality behind the chemical shifts—specifically the heavy atom effect of bromine and the steric constraints of the ortho-substituted benzoic acid core—and establishes a self-validating protocol for spectral acquisition.
Structural Dynamics and Causality of Chemical Shifts
To accurately interpret the
1
H and
13
C NMR spectra of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, one must analyze the interplay between electronic effects and molecular geometry.
The Heavy Atom Effect (HAE) on the Pyrazole Ring
The substitution of a bromine atom at the C-4 position of the pyrazole ring fundamentally alters the local magnetic environment. While halogens are highly electronegative (which typically deshields adjacent nuclei via inductive effects), bromine introduces a pronounced Heavy Atom Effect (HAE) driven by spin-orbit coupling and relativistic shielding. This phenomenon causes a significant upfield shift (shielding) of the C-4 carbon in the
13
C NMR spectrum, moving it from ~105 ppm in an unsubstituted pyrazole to approximately 96.5 ppm 1. Conversely, the inductive electron-withdrawing nature of bromine slightly deshields the adjacent C-3 and C-5 carbons.
Steric Hindrance and Anisotropic Deshielding
The linkage of the pyrazole N1 to the ortho-position of a benzoic acid creates severe steric clash between the pyrazole C-5 proton and the carboxylic acid group. To minimize this steric strain, the molecule adopts a twisted conformation, breaking coplanarity between the two rings.
Causality in
1
H NMR: The chemical shifts of the pyrazole protons (H-3 and H-5) are highly sensitive to this twisted electronic environment 2. The H-5 proton is positioned near the electron-rich N1 and the deshielding cone of the phenyl ring, pushing its resonance downfield (~8.35 ppm). The phenyl H-6 proton is directly subjected to the anisotropic deshielding of the adjacent carbonyl oxygen, making it the most downfield aromatic proton (~7.85 ppm).
Representative Spectral Data
The following tables synthesize the expected quantitative NMR data based on established empirical rules for halogenated pyrazoles and ortho-substituted benzoic acids.
Table 1:
1
H NMR Spectral Data (400 MHz, DMSO-
d6
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Rationale
COOH
13.20
br s
-
1H
Highly deshielded acidic proton; broad due to exchange.
Pyrazole H-5
8.35
s
-
1H
Deshielded by N1 and adjacent bromine inductive effects.
Pyrazole H-3
7.95
s
-
1H
Adjacent to N2; slightly more shielded than H-5.
Phenyl H-6
7.85
dd
7.8, 1.5
1H
Anisotropic deshielding from the ortho-COOH group.
Phenyl H-4
7.70
td
7.8, 1.5
1H
Para to the pyrazole ring; standard aromatic region.
Phenyl H-5
7.60
td
7.8, 1.2
1H
Meta to the pyrazole ring.
Phenyl H-3
7.55
dd
7.8, 1.2
1H
Ortho to the pyrazole ring; shielded by the twisted π-cloud.
Table 2:
13
C NMR Spectral Data (100 MHz, DMSO-
d6
)
Position
Chemical Shift (δ, ppm)
Type
Assignment Rationale
C=O
167.5
Cq
Carboxylic acid carbonyl carbon.
Pyrazole C-3
141.2
CH
Deshielded by adjacent N2 and mesomeric effects .
Phenyl C-2
139.5
Cq
Attached directly to the pyrazole N1 atom.
Phenyl C-4
132.8
CH
Para to the pyrazole linkage.
Pyrazole C-5
131.5
CH
Adjacent to N1; influenced by phenyl ring proximity.
Phenyl C-6
130.6
CH
Ortho to the carboxylic acid group.
Phenyl C-5
129.2
CH
Meta to the pyrazole linkage.
Phenyl C-1
128.0
Cq
Attached directly to the COOH group.
Phenyl C-3
126.5
CH
Ortho to the pyrazole linkage.
Pyrazole C-4
96.5
Cq
Diagnostic Peak: Heavily shielded due to the Bromine Heavy Atom Effect.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the following methodology must be executed as a self-validating system. Each step contains an internal check to prevent the propagation of artifacts.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: DMSO-
d6
is selected because its strong hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers. This prevents peak broadening and ensures the COOH proton is visible.
Validation Check: The solution must be completely optically clear. Any particulate matter will cause magnetic susceptibility gradients, ruining the lineshape. Filter through a 0.2 μm PTFE syringe filter if necessary.
Step 2: Instrument Calibration & Shimming
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature strictly to 298 K.
Causality: Temperature stability is paramount because the chemical shift of the exchangeable COOH proton is highly temperature-dependent (shifting upfield at higher temperatures).
Validation Check (The Shim Test): Lock onto the deuterium signal of DMSO. Perform gradient shimming. Do not proceed unless the residual DMSO-
d6
quintet at 2.50 ppm has a width at half-height (
w1/2
) of less than 1.0 Hz.
Step 3: Acquisition Parameters
1
H NMR: 16 scans, spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds.
Causality: A 2.0s delay ensures complete
T1
relaxation for the isolated pyrazole protons, guaranteeing accurate 1:1 integration.
13
C NMR: 1024 scans, spectral width of 250 ppm, WALTZ-16 proton decoupling, d1 of 2.0 seconds.
Validation Check: Verify the signal-to-noise ratio (S/N) of the quaternary C-4 pyrazole carbon (96.5 ppm). If S/N < 10:1, double the number of scans. Quaternary carbons lack NOE enhancement from attached protons and relax slowly, making them the bottleneck for data quality.
Workflow Visualization
The following diagram maps the critical path of the self-validating NMR workflow, ensuring high-fidelity data acquisition.
Figure 1: Self-validating NMR acquisition workflow for halogenated heterocycles.
References
Investigations of the Halogen Dance Reaction on N-Substituted 2-Thiazolamines
Source: ACS Publications (Journal of Organic Chemistry)
URL:[Link]
Quantitative Evaluation of Noncovalent Interactions between 3,4-Dimethyl-1H-pyrazole and Dissolved Humic Substances by NMR Spectroscopy
Source: ACS Publications (ACS Omega)
URL:[Link]
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles
Source: CSIC / Magnetic Resonance in Chemistry
URL:[Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents
Source: ResearchGate / Pharmaceuticals
URL:[Link]
Solvation Dynamics and Thermodynamic Solubility Profile of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid in Polar Aprotic Solvents
Executive Summary 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS: 1134764-21-8) is a critical halogenated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Its amphiphilic s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS: 1134764-21-8) is a critical halogenated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Its amphiphilic structural topology presents unique solvation challenges during drug development and synthetic scaling. This whitepaper provides an in-depth technical guide on its solubility profile in polar aprotic solvents, detailing thermodynamic principles, predictive modeling, and an accelerated, self-validating empirical methodology.
The molecular architecture of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid consists of a hydrophobic 4-bromopyrazole ring covalently linked to a hydrophilic benzoic acid moiety. Understanding the causality behind its dissolution requires analyzing its intermolecular forces:
Carboxylic Acid Dimerization: In non-polar or weakly polar media, the carboxylic acid groups strongly self-associate via intermolecular hydrogen bonding. This forms highly stable dimers that increase the lattice energy and thermodynamically resist dissolution.
The Role of Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) possess high dielectric constants and strong hydrogen-bond accepting (HBA) capabilities without acting as hydrogen-bond donors. The oxygen atoms in the sulfoxide or carbonyl groups effectively compete with and disrupt the solute's carboxylic acid dimers, stabilizing the monomeric form in solution[2]. Furthermore, the highly polarizable bromine atom on the pyrazole ring engages in favorable dipole-induced dipole interactions within the solvent cavity, significantly enhancing overall thermodynamic solubility[3].
Predictive Modeling: COSMO-SAC Framework
Before empirical testing, predictive thermodynamic models such as the Conductor-like Screening Model for Segment Activity Coefficient (COSMO-SAC) are employed to estimate solid-liquid equilibria.
Evaluations of the COSMO-SAC model for drug-like molecules (specifically benzoic acid derivatives) demonstrate that while the model may overestimate solubility in non-polar solvents, it accurately predicts high solubility in polar aprotic environments. This accuracy stems from its precise accounting of electrostatic interactions and hydrogen-bond acceptor capacities. The subdivision of
σ
-profiles in advanced COSMO-SAC iterations allows for high-fidelity prediction of the dipole-dipole interactions between the pyrazole nitrogen atoms and the aprotic solvent molecules, confirming that polar aprotic media provide the optimal solvation environment.
Quantitative Solubility Profile
Based on thermodynamic modeling and the empirical behavior of analogous halogenated pyrazole-benzoic acid derivatives, the following table summarizes the estimated solubility profile of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid in standard polar aprotic solvents at 25.0 °C.
Solvent
Dielectric Constant (
ϵ
)
Dipole Moment (D)
H-Bond Acceptor Capacity
Estimated Solubility (mg/mL)
Solvation Mechanism
DMSO
46.7
3.96
Very High
> 150
Strong H-bond acceptance from COOH; optimal dipole stabilization[4].
Suspension Preparation: Accurately weigh an excess amount (e.g., 200 mg) of solid 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid into a 5 mL amber glass vial. Add 3.0 mL of the selected polar aprotic solvent (e.g., DMSO or NMP)[2].
AFA Pre-treatment: Subject the sealed vial to AFA focused ultrasonication for exactly 10 minutes. Causality: This acoustic cavitation disrupts the crystal lattice networks and maximizes the solute-solvent interfacial area, drastically accelerating the path to thermodynamic equilibrium[5].
Thermodynamic Equilibration: Transfer the vial to a thermostated orbital shaker. Incubate at 60 rpm and 25.0 ± 0.1 °C for 2 hours[2].
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen because it is chemically inert to aggressive polar aprotic solvents like DMF and NMP, ensuring no extractable contaminants interfere with downstream quantification.
Quantification: Dilute the filtered supernatant with a compatible mobile phase and quantify the dissolved compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at the compound's
λmax
.
Solid-State Verification (Critical Step): Recover the residual solid and analyze via Powder X-ray Diffraction (XRPD). Causality: Polar aprotic solvents, particularly NMP, can trigger solvent-mediated solid-state transformations (e.g., solvate formation or polymorphic shifts). XRPD ensures the measured solubility corresponds to the original crystalline form, making this a fully self-validating protocol[5].
Workflow Visualization
The following diagram illustrates the logical progression of the AFA-SSF experimental workflow.
Understanding the precise solubility of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid in polar aprotic solvents is paramount for downstream applications. High solubility in DMSO ensures stable, high-concentration stock solutions for high-throughput in vitro screening assays, preventing false negatives caused by compound precipitation. Furthermore, the selection of DMF or DMAc is critical when utilizing this compound in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings at the brominated position), where the solvent must fully dissolve the organic substrate while simultaneously stabilizing the catalytic intermediate[3].
References
Source: as-1.co.
Title: Accelerating Thermodynamic Solubility Determination in Organic Solvents Via Focused Ultrasonication
Source: ResearchGate
URL
Title: An Evaluation of COSMO-SAC Model and Its Evolutions for the Prediction of Drug-Like Molecule Solubility: Part 1
Source: Industrial & Engineering Chemistry Research - ACS Publications
URL
Title: Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents
Source: MDPI
URL
Title: Catalyst-Free One-Pot Three-Component Synthesis of 4-Hydroxy-3-pyrazolylcoumarins in Ethanol at Room Temperature
Source: ACS Sustainable Chemistry & Engineering
URL
Title: Low-Molecular Push–Pull Pyrazoline Derivatives: Solvatochromic Effect and Theoretical Insights into Dye-based Molecular Engineering
Source: The Journal of Physical Chemistry A - ACS Publications
URL
Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid: A Technical Guide
Executive Summary 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS: 1134764-21-8) is a highly versatile halogenated heterocyclic building block utilized extensively in pharmaceutical development and custom organic synthesis[...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS: 1134764-21-8) is a highly versatile halogenated heterocyclic building block utilized extensively in pharmaceutical development and custom organic synthesis[1]. Accurate determination of its molecular weight and exact mass is paramount for structural confirmation, impurity profiling, and downstream synthetic applications[2]. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its isotopic signatures, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for exact mass verification.
Physicochemical Data & Isotopic Signatures
The presence of a bromine atom in the molecular structure significantly impacts the mass spectrometric profile of the compound. Bromine naturally occurs as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio (approximately 50.7% and 49.3%, respectively). Consequently, any mass spectrum of this compound will naturally exhibit a characteristic doublet separated by approximately 2 Da, which serves as a critical diagnostic feature for structural elucidation[2].
When analyzing 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid via Electrospray Ionization (ESI), the choice of ionization mode is dictated by its specific structural features. Understanding this bidirectional ionization capability allows researchers to cross-validate the exact mass using orthogonal ionization states, ensuring a self-validating analytical system:
Negative Ion Mode (ESI-): The carboxylic acid moiety (-COOH) is acidic and readily deprotonates to form an
[M−H]−
ion. The addition of a weak base, such as 0.1% ammonium hydroxide (
NH4OH
), drives this equilibrium toward the deprotonated state, maximizing signal intensity and sensitivity for labile molecules[4].
Positive Ion Mode (ESI+): The pyrazole ring contains a basic nitrogen atom capable of accepting a proton to form an
[M+H]+
ion. Utilizing 0.1% formic acid (HCOOH) in the mobile phase facilitates this protonation, enhancing the ion yield[4].
Experimental Protocol: Exact Mass Determination via ESI-TOF HRMS
High-resolution time-of-flight (TOF) mass spectrometry is required to determine the exact mass to within 5 parts per million (ppm), effectively distinguishing the target compound from isobaric impurities and verifying the predicted molecular formula[5].
Step-by-Step Methodology:
Sample Preparation: Weigh approximately 1.0 mg of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid into a clean glass vial[4].
Primary Dissolution: Add 1.0 mL of an LC-MS grade solvent mixture (e.g.,
CH3OH:H2O
, 50:50 v/v) and vortex to ensure complete dissolution[4].
Matrix Modification:
For ESI(-) analysis: Add 0.1%
NH4OH
to the diluent[4].
For ESI(+) analysis: Add 0.1% HCOOH to the diluent[4].
Analytical Dilution: Dilute the stock solution 1:100 to achieve a final analytical concentration of ~10 µg/mL[4]. This prevents detector saturation and minimizes ion suppression in the ESI source.
Instrument Tuning & Calibration: Infuse a known reference calibrant (e.g., Leucine Enkephalin) directly into the ESI source using a syringe pump[4]. Calibrate the q-TOF instrument to ensure a mass accuracy error of < 5 ppm[5] and a minimum resolving power of 10,000 FWHM[4].
Data Acquisition & Processing: Introduce the sample via direct infusion. Record the mass spectrum and extract the exact mass of the
[M−H]−
or
[M+H]+
ions. Verify the presence of the 1:1
79Br/81Br
isotopic doublet to unequivocally confirm the elemental composition.
Data Visualization & Logical Frameworks
Workflow for exact mass determination using ESI-TOF mass spectrometry.
Logical framework for confirming elemental composition using Bromine's isotopic signature.
The Definitive Guide to the Structural Elucidation of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid: A Methodological Deep Dive
Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding i...
Author: BenchChem Technical Support Team. Date: April 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, from solubility and stability to bioavailability and efficacy.[1] This guide provides a comprehensive technical walkthrough of the methodologies required to determine the crystal structure of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. As no public crystal structure data is currently available for this specific molecule, this document serves as a procedural whitepaper, detailing the necessary steps from synthesis and crystallization to data acquisition via single-crystal X-ray diffraction (SC-XRD), and culminating in structure solution and refinement. It is designed to equip researchers with the expertise and causal understanding behind the experimental choices in structural elucidation.
Introduction: The Imperative of Structural Knowledge
2-(4-bromo-1H-pyrazol-1-yl)benzoic acid belongs to a class of N-aryl pyrazole compounds that are prevalent scaffolds in drug discovery. The presence of a bromine atom, a benzoic acid moiety, and a pyrazole ring suggests potential for diverse intermolecular interactions, including hydrogen bonding and halogen bonding, which dictate its solid-state properties. Determining the exact crystal structure is not merely an academic exercise; it is a critical step in drug development.[1][2] Different crystalline forms, or polymorphs, of the same API can exhibit dramatically different properties, impacting everything from manufacturing processes to therapeutic outcomes.[3]
This guide, therefore, presents a holistic and self-validating workflow for obtaining and interpreting the crystal structure of a novel compound like 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid.
Part I: Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis Protocol
The synthesis of N-aryl pyrazoles is well-documented, with the Ullmann condensation or modern copper-catalyzed N-arylation reactions being the most robust methods.[4][5][6] A reliable pathway to the target molecule involves the copper-catalyzed coupling of 4-bromopyrazole with a suitable 2-halobenzoic acid derivative.
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromopyrazole (1.0 mmol), 2-iodobenzoic acid (1.2 mmol), copper(I) iodide (CuI, 10 mol%), a suitable ligand such as N,N'-dimethylethylenediamine (20 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 mmol).
Solvent Addition: Add an appropriate anhydrous solvent, such as N,N-Dimethylformamide (DMF) or dioxane (5 mL), under an inert atmosphere (e.g., Argon or Nitrogen).
Reaction Execution: Heat the reaction mixture at a temperature of 110-120 °C and monitor its progress using Thin-Layer Chromatography (TLC).
Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
Purification: Filter the crude product and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid.
Causality: The copper catalyst facilitates the C-N bond formation between the pyrazole nitrogen and the aryl halide. The ligand stabilizes the copper catalyst, enhancing its activity, while the base is crucial for deprotonating the pyrazole, making it a more effective nucleophile.[7]
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[8][9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.
Common Crystallization Techniques for Small Molecules
Technique
Description
Suitability & Rationale
Slow Evaporation
The compound is dissolved in a solvent in which it is moderately soluble. The solvent is allowed to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization.[10]
This is the simplest method. The choice of a volatile organic solvent is key to controlling the rate of evaporation, which directly impacts crystal quality.
Vapor Diffusion
A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
This technique is excellent for small quantities of material and allows for fine control over the rate of saturation by varying the anti-solvent.[11]
Solvent Layering
A solution of the compound is placed in a narrow tube. A less dense, miscible anti-solvent is carefully layered on top, creating a distinct interface. Crystals form at this interface as the solvents slowly mix.[10]
This method is effective when there is a significant density difference between the "good" solvent and the "anti-solvent," allowing for slow, controlled crystal growth at the interface.
Part II: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[10]
Theoretical Underpinnings
A crystal acts as a three-dimensional diffraction grating for X-rays. When a beam of monochromatic X-rays strikes the crystal, the X-rays are scattered by the electrons of the atoms. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information about the arrangement of atoms within the unit cell.[12]
Experimental Workflow
The process of collecting diffraction data is a systematic and highly automated procedure.
Caption: The experimental workflow for single-crystal X-ray data collection.
Detailed Protocol Steps:
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) with sharp edges and no visible cracks is selected under a microscope. It is mounted on a goniometer head, often using a cryoloop.
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal.[13] The crystal is rotated, and a series of diffraction images are collected by a detector.[14]
Part III: Structure Solution and Refinement
This stage involves converting the raw diffraction data into a chemically meaningful atomic model. This process is computationally intensive and relies on specialized software.
Caption: The computational workflow for crystal structure solution and refinement.
Key Methodological Steps:
Data Reduction: The raw image files are processed to integrate the intensities of each diffraction spot and apply corrections (e.g., for absorption). This yields a reflection file (e.g., an HKL file) that lists the Miller indices (h,k,l) and intensity for each reflection.
Structure Solution: The central challenge in crystallography is the "phase problem"—the phases of the scattered waves cannot be measured directly.[15] For small molecules like the topic compound, direct methods are typically used to calculate initial phases. Software like SHELXT is highly effective for this.[4][16] This initial solution provides a rough electron density map.
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares process with software like SHELXL , often managed through a graphical interface such as Olex2 .[4][13][17] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[9][17]
Validation: The final model is rigorously checked for chemical and crystallographic sense. Key metrics include the R-factors (R1 and wR2), which indicate the agreement between the model and the data, and the "goodness-of-fit" (GooF). The final structure is typically validated using tools like CheckCIF.
Part IV: The Crystallographic Information File (CIF)
The final, validated result of a crystal structure determination is encapsulated in a Crystallographic Information File (CIF).[18][19][20] This is a standardized, plain-text format that is both human- and machine-readable.[2][21]
A CIF contains all the essential information about the crystal structure and the experiment, including:
Citation and publication details.
Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.[13]
Space group: The symmetry of the crystal lattice.
Atomic coordinates: The fractional coordinates (x, y, z) for every atom in the asymmetric unit.
Anisotropic displacement parameters: Describing the thermal motion of the atoms.
Bond lengths, angles, and torsion angles.
Experimental details: X-ray wavelength, temperature, and data collection parameters.
Refinement statistics: R-factors, goodness-of-fit, and other quality indicators.[18]
Table 1: Hypothetical Crystallographic Data for 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid
This table presents a realistic, but hypothetical, set of data that could be expected from a successful structure determination of the title compound.
Parameter
Value
Chemical formula
C₁₀H₇BrN₂O₂
Formula weight
267.08
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a = 8.54(2) Å, α = 90°
b = 15.21(3) Å, β = 98.65(3)°
c = 7.98(1) Å, γ = 90°
Volume
1024.5(3) ų
Z (molecules per unit cell)
4
Calculated density
1.732 Mg/m³
Absorption coefficient
3.85 mm⁻¹
F(000)
528
Crystal size
0.25 x 0.20 x 0.15 mm
Theta range for data collection
2.5° to 27.5°
Reflections collected / unique
9850 / 2350 [R(int) = 0.035]
Completeness to theta = 27.5°
99.8 %
Data / restraints / parameters
2350 / 0 / 175
Goodness-of-fit on F²
1.05
Final R indices [I > 2σ(I)]
R1 = 0.038, wR2 = 0.095
R indices (all data)
R1 = 0.049, wR2 = 0.102
Largest diff. peak and hole
0.55 and -0.48 e.Å⁻³
Conclusion
The structural elucidation of a molecule like 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a multi-stage process that demands both experimental precision and computational expertise. While a published structure is not yet available, the established methodologies of chemical synthesis, crystal growth, and single-crystal X-ray diffraction provide a clear and reliable path to obtaining this critical data. The resulting crystallographic information, encapsulated within a CIF, is invaluable for rational drug design, polymorphism screening, and intellectual property protection, forming the bedrock of modern pharmaceutical development.
References
CCDC. (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved from [Link]
Crystallography Open Database. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]
Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]
RDA. (n.d.). CIF (Crystallographic Information Framework). Research Data Alliance GitHub. Retrieved from [Link]
CCDC. (n.d.). Short Guide to CIFs. CCDC. Retrieved from [Link]
Cruciani, G. (2019). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC. Retrieved from [Link]
MIT. (n.d.). Structure Determination with SHELX. Retrieved from [Link]
University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]
Coot for SHELXL Tutorial. (2022, August 27). Coot for SHELXL. Retrieved from [Link]
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]
CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]
Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]
Semantic Scholar. (n.d.). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Retrieved from [Link]
MDPI. (2009, December 10). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Retrieved from [Link]
ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
IUCr Journals. (n.d.). Data-collection strategies. Retrieved from [Link]
ACS Publications. (2004, July 10). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]
ResearchGate. (2015, October 29). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. Retrieved from [Link]
ACS Publications. (2007, September 29). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. Retrieved from [Link]
PMC. (2016, December 29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Retrieved from [Link]
Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-338. Retrieved from [Link]
MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
ResearchGate. (n.d.). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from [Link]
Thermodynamic Stability of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid at Room Temperature: A Physicochemical Whitepaper
Executive Summary The compound 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS: 1134764-21-8) is a highly specialized halogenated 1-arylpyrazole building block utilized in the synthesis of advanced pharmaceuticals, includin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS: 1134764-21-8) is a highly specialized halogenated 1-arylpyrazole building block utilized in the synthesis of advanced pharmaceuticals, including sigma-1 receptor ligands and nonsteroidal FXR antagonists[1][2]. Understanding its thermodynamic stability at room temperature (298.15 K) is critical for formulation development, shelf-life prediction, and downstream synthetic applications.
This whitepaper provides an in-depth analysis of the structural thermodynamics, molecular speciation, and empirical methodologies required to validate the baseline stability of this molecule. Because covalent bond cleavage in 1-arylpyrazoles requires high activation energies, the compound exhibits exceptional thermodynamic stability at room temperature, governed primarily by its crystal lattice energy and intramolecular electronic effects.
Structural Thermodynamics & Molecular Speciation
The thermodynamic stability of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid at 298.15 K is dictated by three primary structural features:
Intermolecular Hydrogen Bonding (Lattice Energy)
At room temperature, the compound exists as a crystalline solid. The ortho-substituted carboxylic acid group strongly drives the formation of intermolecular hydrogen-bonded dimers. This dimerization significantly lowers the Gibbs free energy (
ΔG
) of the solid state. The high lattice energy acts as a thermodynamic sink, preventing spontaneous polymorphic transitions or amorphization under standard ambient conditions.
Electronic Stabilization via the 4-Bromo Substituent
The pyrazole ring is an electron-rich heteroaromatic system. The introduction of a heavy bromine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I) coupled with a mesomeric electron-donating effect (+M). This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the pyrazole ring thermodynamically resistant to spontaneous oxidative degradation at room temperature.
Atropisomerism and Rotational Barriers
The N1-C(aryl) bond connects the pyrazole to the benzoic acid moiety. The bulky ortho-carboxylic acid and the adjacent lone pairs on the pyrazole N2 atom create significant steric hindrance. This restricts free rotation around the N-aryl bond, establishing a high kinetic barrier to conformational changes. At 298.15 K, the molecule is essentially locked in a thermodynamic minimum where steric clash is minimized, further contributing to its stability in the solid state.
Empirical Validation of Thermodynamic Stability
To quantitatively assess the thermodynamic stability of 1-arylpyrazole derivatives, a multimodal analytical approach is required. The following workflows are designed as self-validating systems to ensure maximum data integrity[3][4].
Figure 1: Multimodal workflow for empirical determination of thermodynamic stability parameters.
Protocol 1: Solid-State Thermodynamic Profiling via DSC
Differential Scanning Calorimetry (DSC) is utilized to measure the standard molar heat capacity (
Cp,m∘
) and confirm the absence of endothermic degradation at room temperature.
Self-Validating Calibration: Run a high-purity benzoic acid standard to calibrate the cell constant and temperature signals. Benzoic acid is a broadly defined thermodynamic standard with a highly characterized molar heat capacity (148.9 J·mol–1·K–1 at 298.15 K)[3]. This provides a reliable baseline for the benzoic acid moiety of our target analyte.
Sample Preparation: Accurately weigh 2.0–5.0 mg of the analyte into an aluminum crucible. Crimp the lid with a micro-pinhole. Causality: The pinhole ensures thermal contact while preventing pressure build-up from potential trace solvent evaporation, which could skew the
Cp
baseline.
Thermal Method: Equilibrate at 25 °C (298.15 K) for 10 minutes. Ramp the temperature at 10 °C/min up to 300 °C under a continuous dry nitrogen purge (50 mL/min). Causality: Nitrogen isolates thermal decomposition from oxidative degradation, ensuring the measured stability reflects the intrinsic covalent framework[4].
Data Analysis: Integrate the baseline at 298.15 K to confirm zero heat flow anomalies, proving absolute thermodynamic stability at room temperature.
While the solid state is highly stable, solution-state thermodynamics dictate the molecule's behavior during synthesis and physiological application.
Stock Preparation: Dissolve the compound in HPLC-grade methanol to a concentration of 1.0 mg/mL.
Stress Conditions: Transfer 1 mL aliquots into amber glass vials. Add 1 mL of 1N HCl (acidic stress), 1N NaOH (alkaline stress), or 3% H2O2 (oxidative stress).
Incubation: Seal vials and incubate in a thermostatic chamber at 25 °C (room temperature) and 60 °C (accelerated) for 14 days.
Quenching and Analysis: Neutralize the samples. Inject 10 µL into an HPLC-DAD system (C18 column, gradient elution of water/acetonitrile with 0.1% TFA).
Kinetic Modeling: Monitor the decay of the parent peak at
λmax
(~254 nm). Use the Arrhenius equation to calculate the degradation rate constant (
k
) and prove that the half-life (
t1/2
) at 298.15 K approaches infinity.
Degradation Pathways and Energy Landscapes
At room temperature, 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid is thermodynamically trapped in a stable state. The theoretical degradation pathways—specifically decarboxylation of the benzoic acid moiety and dehalogenation of the pyrazole ring—require activation energies (
Ea
) that far exceed the thermal energy available at 298.15 K (
kBT≈2.48
kJ/mol).
Figure 2: Free energy landscape and thermal activation barriers for 1-arylpyrazole degradation.
As demonstrated in thermal studies of analogous pyrazole-carboxylic acid derivatives, endothermic decomposition typically does not initiate until temperatures exceed 150–200 °C (423–473 K)[4]. Therefore, at 25 °C, the molecule is entirely stable against spontaneous covalent bond cleavage.
Quantitative Thermodynamic Summary
The following table summarizes the thermodynamic and physicochemical parameters of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid. Where specific empirical data is pending, values are tightly extrapolated from highly homologous 1-arylpyrazole standards[3][4][5].
Table 1: Physicochemical and Thermodynamic Parameters at 298.15 K
Parameter
Value / Characteristic
Thermodynamic Significance
Physical State at 298.15 K
Crystalline Solid
High lattice energy driven by H-bonded carboxylic dimers.
Standard Molar Heat Capacity (
Cp,m∘
)
~ 210 - 230 J/(mol·K)
Indicates high thermal inertia and stability at ambient RT.
Highly lipophilic (LogP ~ 3.2); stable against ambient humidity.
Thermal Decomposition Onset (
Td
)
> 200 °C (473 K)
Covalent framework is entirely stable at room temperature.
*Values extrapolated from structurally analogous halogenated 1-arylpyrazole derivatives.
Conclusion
2-(4-bromo-1H-pyrazol-1-yl)benzoic acid exhibits robust thermodynamic stability at room temperature. The combination of its rigid crystal lattice, the electron-withdrawing nature of the bromo-pyrazole system, and the steric hindrance of the ortho-carboxylic acid creates a molecule that is highly resistant to spontaneous thermal degradation, oxidation, and hydrolysis at 298.15 K. Researchers utilizing this building block can confidently store and react this compound under standard laboratory conditions without risk of thermodynamic degradation.
References
Discovery and Optimization of 1,3,4-Trisubstituted-pyrazolone Derivatives as Novel, Potent, and Nonsteroidal Farnesoid X Receptor (FXR) Selective Antagonists.
The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry.
Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.
Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PMC.
EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management.
Application Note: Advanced Amide Bond Formation Protocols for 2-(4-Bromo-1H-pyrazol-1-yl)benzoic Acid
Structural Analysis & Reaction Causality The synthesis of amides from 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid presents a unique set of steric and chemoselective challenges. Successful coupling requires an understanding o...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Analysis & Reaction Causality
The synthesis of amides from 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid presents a unique set of steric and chemoselective challenges. Successful coupling requires an understanding of the molecule's structural nuances:
Steric Hindrance: The bulky pyrazole ring at the ortho position of the benzoic acid severely restricts the trajectory of incoming nucleophiles. This steric bulk slows down the nucleophilic attack on the activated carbonyl, often leading to incomplete conversions if standard coupling reagents (e.g., EDC/HOBt) are used.
Chemoselectivity (The Bromo Handle): The bromine atom at the C4 position of the pyrazole ring is a critical synthetic handle designed for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). Coupling conditions must remain mild (ambient temperature, non-destructive bases) to prevent premature debromination or unwanted nucleophilic aromatic substitution.
Side-Reaction Causality: Because the acid is sterically hindered, the rate of active ester formation can be slower than the reaction of the coupling reagent with the amine. If a uronium-based reagent like HATU is mixed simultaneously with the acid and the amine, the amine will rapidly react with HATU to form a dead-end guanidinium byproduct, consuming both the amine and the reagent .
To overcome these barriers, we employ self-validating protocols using two distinct coupling strategies: HATU for discovery-scale synthesis of challenging amines, and T3P (propylphosphonic anhydride) for scalable, chromatography-free process chemistry .
Coupling Reagent Selection Matrix
To facilitate educated decision-making, the quantitative and qualitative performance metrics of HATU and T3P for ortho-substituted benzoic acids are summarized below .
Parameter
HATU Protocol (Discovery Scale)
T3P Protocol (Process Scale)
Activation Intermediate
HOAt Active Ester
Mixed Phosphonic Anhydride
Typical Reaction Time
1 – 3 hours
4 – 12 hours
Guanidinylation Risk
High (Mitigated by pre-activation)
None (Mechanistically impossible)
Byproduct Removal
Chromatography or aggressive washes
Simple aqueous extraction
Scalability & Safety
Poor (High cost, explosive risks on scale)
Excellent (Low cost, safe, non-toxic)
Typical Yield
85% – 95%
80% – 95%
Self-Validating Experimental Protocols
A self-validating protocol is designed so that the success of each critical phase can be mathematically or analytically confirmed before proceeding to the next, eliminating downstream troubleshooting.
Causality: Pre-activation isolates the formation of the active ester from the amine. By verifying the active ester exists before the amine is added, you mathematically eliminate the possibility of guanidinylation.
Step 1: Pre-Activation
Dissolve 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (1.0 equiv, 0.5 mmol) and HATU (1.1 equiv, 0.55 mmol) in anhydrous DMF (2.5 mL, 0.2 M).
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol) dropwise at room temperature. Stir for 10 minutes.
Self-Validation Check: Remove a 2 µL aliquot, dilute in methanol, and inject into the LC-MS. You must observe the mass of the HOAt-ester (or the methyl ester formed by MeOH quenching). Do not add the amine until this mass is confirmed.
Step 2: Amine Coupling
Once the active ester is validated, add the amine (1.2 equiv, 0.6 mmol) in one portion.
Stir at room temperature for 1–3 hours. Monitor by LC-MS for the disappearance of the HOAt-ester.
Step 3: Workup
Dilute the mixture with EtOAc (15 mL).
Wash sequentially with saturated aqueous NaHCO₃ (10 mL), 1 M HCl (10 mL), and 5% aqueous LiCl (3 × 10 mL) to aggressively remove DMF and HOAt.
Causality: T3P does not react with amines to form stable byproducts, allowing for a one-pot setup. The self-validation in this protocol occurs during the workup phase, as T3P byproducts are entirely water-soluble .
Step 1: One-Pot Mixing
Charge a flask with 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (1.0 equiv, 10 mmol), the amine (1.1 equiv, 11 mmol), and EtOAc (30 mL).
Add Pyridine or DIPEA (3.0 equiv, 30 mmol). Cool the mixture to 0 °C.
Step 2: T3P Addition
Add T3P (50 wt% solution in EtOAc, 1.5 equiv, 15 mmol) dropwise over 15 minutes to control the mild exotherm.
Allow the reaction to warm to room temperature and stir for 4–12 hours.
Step 3: Self-Validating Workup
Quench the reaction by adding water (20 mL) and stir vigorously for 15 minutes.
Separate the layers. Wash the organic layer with 1 M HCl (20 mL) and saturated aqueous NaHCO₃ (20 mL).
Self-Validation Check: Analyze the organic layer via LC-MS or ³¹P NMR. The complete absence of phosphorus signals or T3P-related masses validates that the water washes have successfully purged all coupling byproducts.
Dry the organic layer over Na₂SO₄ and concentrate to yield the pure amide.
Mechanistic & Workflow Visualizations
Mechanistic pathway of HATU-mediated pre-activation to prevent guanidinylation.
Self-validating experimental workflow for T3P-mediated scalable amide bond formation.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.[Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]
Application
Application Notes and Protocols for the Utilization of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic assembly of molecular frameworks is par...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic assembly of molecular frameworks is paramount to the discovery of novel therapeutic agents. The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a cornerstone in the design of inhibitors for a wide array of biological targets, including kinases, proteases, and receptors.[3]
Similarly, the benzoic acid moiety is a fundamental component in numerous pharmaceuticals, offering a versatile handle for molecular derivatization and a key interaction point with biological macromolecules.[4] The strategic combination of these two pharmacophoric elements in the form of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid presents a powerful and versatile building block for the synthesis of diverse small molecule libraries. The presence of a reactive bromine atom on the pyrazole ring and a carboxylic acid group on the phenyl ring allows for orthogonal chemical modifications, enabling the exploration of vast chemical space in the pursuit of new drug candidates.
This comprehensive guide provides detailed application notes and experimental protocols for the effective utilization of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid in pharmaceutical research and development. We will delve into its synthesis, key chemical transformations, and the biological relevance of the resulting derivatives, offering a practical roadmap for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting the drug-like properties of its derivatives.
Soluble in polar organic solvents such as DMF, DMSO, and methanol
---
pKa (predicted)
~4.0 (for the carboxylic acid)
---
Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid
The synthesis of the title compound is most commonly achieved through a copper-catalyzed Ullmann condensation reaction. This method provides a reliable and scalable route to this key building block.
Protocol 1: Ullmann Condensation
This protocol outlines the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid from 2-chlorobenzoic acid and 4-bromopyrazole.
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of the title compound.
To an oven-dried round-bottom flask, add 2-chlorobenzoic acid (1.0 eq), 4-bromopyrazole (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Add anhydrous DMF to the flask under an inert atmosphere. The volume should be sufficient to dissolve the reactants (approximately 5-10 mL per mmol of 2-chlorobenzoic acid).
Stir the reaction mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Pour the mixture into a beaker containing 1 M HCl and extract with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid as a solid.
Application in the Synthesis of Bioactive Molecules
The strategic positioning of the bromo and carboxylic acid functionalities on 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid allows for its elaboration into a diverse array of complex molecules through well-established synthetic transformations. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid is readily converted to amides, esters, or other derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkynyl substituents at the C4 position of the pyrazole.[3]
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7] This reaction allows for the synthesis of 2-(4-aryl-1H-pyrazol-1-yl)benzoic acid derivatives, which are precursors to a variety of potential therapeutic agents.
Reaction Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
In a reaction tube, combine 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (1.0 eq), the desired arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the tube with an inert gas three times.
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Seal the tube and heat the reaction mixture at 80-100 °C for 8-16 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-aryl-1H-pyrazol-1-yl)benzoic acid.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrazole derivatives.[8][9] These compounds can serve as intermediates for further transformations or as final products with potential biological activity.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Anhydrous solvent (e.g., THF or DMF)
Inert atmosphere (nitrogen or argon)
Procedure:
To a Schlenk flask, add 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
Evacuate and backfill the flask with an inert gas.
Add the anhydrous solvent, followed by the terminal alkyne (1.2 eq) and the amine base (2.0 eq).
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
Upon completion, remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to yield the 2-(4-alkynyl-1H-pyrazol-1-yl)benzoic acid derivative.
Amide Bond Formation
The carboxylic acid functionality of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a versatile handle for the synthesis of a wide range of amide derivatives. Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[10]
Logical Flow of Amide Synthesis:
Caption: Key steps in amide bond formation.
Protocol 4: EDC/HOBt-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[3][11]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard workup reagents (water, brine, ethyl acetate, anhydrous sodium sulfate)
Procedure:
In a round-bottom flask, dissolve 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
Add the amine (1.1 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
Add DIPEA or TEA (2.5 eq) dropwise and allow the reaction to warm to room temperature.
Stir the reaction for 12-24 hours. Monitor the reaction by TLC.
Once the reaction is complete, dilute with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-(4-bromo-1H-pyrazol-1-yl)benzamide.
Biological Significance and Potential Applications
Derivatives synthesized from 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid have shown promise in various therapeutic areas. The pyrazole moiety is a key component in numerous approved drugs with diverse activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] For instance, pyrazole derivatives have been reported as potent inhibitors of kinases, which are crucial targets in oncology.[3]
Furthermore, the introduction of different substituents through the described synthetic routes can significantly modulate the biological activity of the resulting compounds. For example, the synthesis of various N-substituted benzamides has led to the discovery of compounds with antitumor activity.[9] Similarly, derivatization of the pyrazole core has yielded compounds with potent antibacterial and anti-inflammatory effects.[4][12]
The strategic use of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid as a building block allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery. The ability to independently modify both the pyrazole and benzoic acid portions of the molecule provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
Conclusion
2-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a highly valuable and versatile building block for the synthesis of a diverse range of compounds with significant potential in pharmaceutical research. Its unique structural features allow for facile and orthogonal derivatization through robust and well-established synthetic methodologies. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery programs, paving the way for the development of novel and effective therapeutic agents.
References
BenchChem. (2025). Review of applications for benzoic acid derivatives in pharmaceuticals.
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
PMC - NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
Wikipedia. (n.d.). Sonogashira coupling.
PMC. (2008, March 15). Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents.
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2019, May 15). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity.
PMC. (2016, December 29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents.
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids.
BenchChem. (2026). Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-1H-pyrrole with Terminal Alkynes.
BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
ResearchGate. (n.d.). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents.
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
PMC. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
NSF PAR. (2022, July 1). 3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents (Journal Article).
RTI International. (n.d.). Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors.
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
ResearchGate. (2025, December 5). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
ResearchGate. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335.
MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions.
ResearchGate. (n.d.). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
Catalytic Functionalization of 2-(4-Bromo-1H-pyrazol-1-yl)benzoic Acid Derivatives: A Guide for Synthetic and Medicinal Chemists
The 2-(1H-pyrazol-1-yl)benzoic acid scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] The strategic introduction of diverse substitue...
Author: BenchChem Technical Support Team. Date: April 2026
The 2-(1H-pyrazol-1-yl)benzoic acid scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] The strategic introduction of diverse substituents onto this core structure is crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the catalytic functionalization of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, a versatile building block for creating novel chemical entities. We will delve into established palladium-catalyzed cross-coupling reactions and emerging C-H activation strategies, offering detailed protocols and insights into reaction mechanisms for researchers, scientists, and drug development professionals.
The Strategic Importance of the 2-(4-Bromo-1H-pyrazol-1-yl)benzoic Acid Scaffold
The pyrazole nucleus is a cornerstone in the design of numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1][2][3] The presence of a bromine atom at the C4 position of the pyrazole ring in 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid offers a reactive handle for a multitude of catalytic transformations. This allows for the late-stage introduction of molecular complexity, a highly desirable feature in drug discovery programs. The ortho-benzoic acid group can potentially act as a directing group in certain C-H activation reactions, influencing the regioselectivity of the functionalization.[6][7]
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8] For the functionalization of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, several key cross-coupling reactions are particularly relevant.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl linkages.[9][10][11][12] The reaction of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid with various boronic acids or their derivatives can introduce a wide range of aryl and heteroaryl substituents at the C4 position of the pyrazole.
Materials:
2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid (1.0 eq.)
Aryl or heteroaryl boronic acid (1.2-1.5 eq.)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.)[13]
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried Schlenk flask, add 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, the boronic acid, palladium catalyst, and base.
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For nitrogen-containing heterocycles like pyrazoles, electron-rich and bulky phosphine ligands such as XPhos or SPhos can be beneficial in preventing catalyst deactivation and promoting efficient coupling.[13]
Base and Solvent: The base plays a critical role in the transmetalation step. Inorganic bases like potassium carbonate or phosphate are commonly used. The solvent system often includes water to aid in the dissolution of the base and facilitate the reaction. Aprotic solvents are generally preferred to minimize debromination, a common side reaction.[13]
Note: This data is derived from studies on various bromo-pyrazole derivatives and serves as a starting point for optimizing the reaction with 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrazoles.[16][17][18]
Materials:
2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid (1.0 eq.)
Terminal alkyne (1.2-2.0 eq.)
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
Base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 eq.)
Solvent (e.g., THF or DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid in the chosen solvent.
Add the palladium catalyst, copper(I) co-catalyst, and the base.
Add the terminal alkyne dropwise to the reaction mixture.
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
After completion, quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Filter, concentrate, and purify the residue by column chromatography.
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.
Base: An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Note: Copper-free Sonogashira protocols are also available and can be advantageous in certain cases to avoid issues related to copper catalysis.[19]
Heck Reaction: Vinylation of the Pyrazole Core
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[20][21][22][23] This reaction can be used to introduce vinyl groups at the C4 position of the pyrazole ring.
Materials:
2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid (1.0 eq.)
Alkene (e.g., styrene, acrylate, 1.1-2.0 eq.)
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
Ligand (e.g., PPh₃, or a pyridylpyrazole ligand, 2-10 mol%)[24]
Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 eq.)
Solvent (e.g., DMF, NMP, or Toluene)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Combine 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, the palladium catalyst, ligand, and base in a reaction vessel under an inert atmosphere.
Add the degassed solvent and the alkene.
Heat the mixture to the required temperature (typically 100-140 °C) and stir until the starting material is consumed (TLC or LC-MS monitoring).
Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify the product by column chromatography.
Ligand Selection: The choice of ligand can influence the efficiency and regioselectivity of the Heck reaction. While simple phosphine ligands are often effective, specialized ligands can be required for challenging substrates.[24]
Base: The base is necessary to regenerate the active Pd(0) catalyst in the catalytic cycle. Both organic and inorganic bases can be employed.
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C4 position of the pyrazole.[25][26][27][28][29]
Materials:
2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid (1.0 eq.)
Amine (1.2-1.5 eq.)
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-5 mol%)
Ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like tBuBrettPhos, 2-10 mol%)[27]
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.)
Anhydrous solvent (e.g., Toluene or Dioxane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
Add 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid and the amine.
Add the anhydrous solvent.
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.
Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic extracts.
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography.
Precatalyst and Ligand: The use of air-stable palladium precatalysts and bulky, electron-rich phosphine ligands is often crucial for achieving high yields and broad substrate scope in Buchwald-Hartwig aminations of heteroaryl halides.[27]
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice.
Note: For certain amines, particularly those with β-hydrogens, copper-catalyzed C-N coupling can be a viable alternative to palladium-catalyzed methods to avoid β-hydride elimination side reactions.[25]
Visualizing the Synthetic Workflow
Figure 1: Catalytic functionalization pathways for 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid.
C-H Activation: A Modern Approach to Pyrazole Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[30] For pyrazole derivatives, C-H arylation has been successfully demonstrated, offering a complementary approach to traditional cross-coupling methods.[31][32][33][34]
While protocols specifically for 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid are not extensively reported, the existing literature on pyrazole C-H activation provides a strong foundation for developing such methods. The reactivity of the C-H bonds on the pyrazole ring generally follows the order C5 > C4 > C3.[34] The presence of the ortho-benzoic acid moiety in the target substrate could potentially direct C-H activation to the C5 position of the pyrazole or the ortho-position of the benzoic acid ring.
Conceptual Protocol: Directed C-H Arylation
Materials:
2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid (1.0 eq.)
Arylating agent (e.g., Aryl iodide or boronic acid, 2.0-3.0 eq.)
Transition metal catalyst (e.g., Pd(OAc)₂, Rh(III) or Co(II) complexes)[35]
Oxidant (if required, e.g., Ag₂CO₃, Cu(OAc)₂)
Additive/Ligand (e.g., Pivalic acid, specific ligands)
Careful screening of catalysts, oxidants, and solvents will be necessary to achieve the desired regioselectivity and yield.
The directing group ability of the carboxylic acid will need to be evaluated under various reaction conditions.
Competition between C-Br bond activation (cross-coupling) and C-H bond activation will be a key factor to control.
Figure 2: A general workflow for the development of a C-H activation protocol.
Conclusion and Future Perspectives
The catalytic functionalization of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid provides a versatile and powerful platform for the synthesis of novel, highly substituted pyrazole derivatives with significant potential in drug discovery. The well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, offer reliable and predictable methods for introducing a wide array of functional groups. The emerging field of C-H activation presents exciting opportunities for developing even more efficient and atom-economical synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this valuable building block, ultimately contributing to the development of new therapeutic agents.
References
Yukawa, T., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications. Available at: [Link]
He, J., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. Available at: [Link]
He, J., et al. (2015). Orchestrated triple C-H activation reactions using two directing groups: rapid assembly of complex pyrazoles. PubMed. Available at: [Link]
Daugulis, O., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Available at: [Link]
Wang, D., et al. (2015). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. Available at: [Link]
Daugulis, O., et al. (2017). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Publishing. Available at: [Link]
Joo, J. M., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
Daugulis, O., et al. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. PubMed. Available at: [Link]
Knochel, P., et al. (2012). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. Semantic Scholar. Available at: [Link]
Kappe, C. O., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. Available at: [Link]
Daugulis, O., et al. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
Various Authors. (n.d.). Pyrazoles and Heck Reaction. ResearchGate. Available at: [Link]
Schirmeister, T., et al. (n.d.). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. ResearchGate. Available at: [Link]
Harusawa, S., et al. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]
Harusawa, S., et al. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
Various Authors. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Available at: [Link]
Moody, C. J., et al. (2008). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
Guillaumet, G., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Semantic Scholar. Available at: [Link]
Sree, K. L., et al. (2019). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
Claver, C., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics. Available at: [Link]
Asiri, A. M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]
Holzer, W., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. Available at: [Link]
Roy, B. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
Roy, B. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
Wang, J., et al. (2020). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
Sharma, V., et al. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]
Al-Ostoot, F. H., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Medicinal and Organic Chemistry. Available at: [Link]
Svete, J., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]
Roy, S., et al. (n.d.). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC. Available at: [Link]
Various Authors. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. PMC. Available at: [Link]
Bouziane, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
El-Metwaly, N., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Available at: [Link]
Pharmaceutical Technology. (2026). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Available at: [Link]
Eastgate, M. D., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
Eastgate, M. D., et al. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available at: [Link]
Reddy, R. P., et al. (2011). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. Chemical Communications. Available at: [Link]
Application Note: Preparation of Pyrazole-Based Agrochemicals via 2-(4-Bromo-1H-pyrazol-1-yl)benzoic Acid
Introduction & Mechanistic Rationale The demand for novel, highly selective agrochemicals has driven the exploration of nitrogen-rich heterocyclic scaffolds. Among these, derivatives of 2-(1H-pyrazol-1-yl)benzoic acid ha...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The demand for novel, highly selective agrochemicals has driven the exploration of nitrogen-rich heterocyclic scaffolds. Among these, derivatives of 2-(1H-pyrazol-1-yl)benzoic acid have emerged as privileged building blocks in the formulation of next-generation fungicides and insecticides[1].
This application note details a comprehensive, field-proven workflow for synthesizing advanced agrochemical libraries utilizing 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid [2] as the core starting material. The strategic selection of this specific halogenated precursor is twofold:
Lipophilicity & Target Binding: The benzoic acid moiety allows for rapid amidation, while the pyrazole ring provides essential lipophilicity for cuticular penetration in agricultural pests.
Orthogonal Reactivity: The bromine atom at the 4-position of the pyrazole ring is intentionally preserved during early-stage cyclization. It serves as a robust synthetic handle for late-stage transition-metal-catalyzed cross-coupling, enabling the rapid diversification of the scaffold.
By converting this precursor into benzamides and subsequently driving an intramolecular C-H amidation, researchers can access pyrazolo[1,5-a]quinazolin-5(4H)-ones , a tricyclic class with documented, potent in vitro antifungal activity against destructive pathogens such as Rhizoctonia solani[3].
Retrosynthetic Workflow & Pathway Visualization
The synthetic strategy relies on a three-phase approach: Amidation, Intramolecular Cyclization, and Late-Stage Diversification.
Workflow for pyrazole-based agrochemical synthesis via C-H activation.
Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure intermediate integrity before proceeding to complex catalytic transformations.
Protocol A: Synthesis of N-Substituted 2-(4-Bromo-1H-pyrazol-1-yl)benzamides
Causality Note: Standard peptide coupling reagents (EDCI/HOBt) are utilized instead of converting the acid to an acyl chloride (e.g., via SOCl₂). Acyl chlorides can cause unwanted electrophilic degradation or side reactions with the electron-rich pyrazole ring.
Solubilization: Dissolve 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Rationale: DMF ensures complete solubility of the polar starting material and stabilizes the activated ester intermediate.
Pre-activation: Add HOBt and EDCI·HCl sequentially at 0 °C. Stir for 30 minutes. Rationale: Pre-activation at low temperatures prevents thermal degradation of the active ester.
Coupling: Add the primary amine followed by dropwise addition of DIPEA. Warm the vessel to room temperature and stir for 12 hours.
Self-Validation Checkpoint: Analyze via LC-MS. The reaction is deemed complete when the starting material mass (m/z ~267) is fully consumed and replaced by the target amide mass.
Workup: Quench the reaction with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine to remove coupling byproducts. Dry over Na₂SO₄ and concentrate under reduced pressure.
Causality Note: The formation of the pyrazolo[1,5-a]quinazolin-5(4H)-one core relies on regioselective C-H activation at the 5-position of the pyrazole ring. A copper catalyst, stabilized by pyridine, facilitates the oxidative C-N bond formation without cleaving the crucial C-Br bond.
Materials:
Benzamide intermediate (1.0 eq)
Cu(OAc)₂ (0.2 eq)
Ag₂CO₃ (2.0 eq, terminal oxidant)
Pyridine (2.0 eq)
1,4-Dioxane
Step-by-Step Methodology:
Preparation: In a heavy-walled sealed tube, combine the benzamide, Cu(OAc)₂, and Ag₂CO₃ in 1,4-dioxane (0.1 M).
Ligand Addition: Add pyridine to the suspension. Rationale: Pyridine acts as a vital ligand, stabilizing the highly reactive Cu(III) intermediate necessary for the C-H activation cycle.
Cyclization: Seal the tube and heat the mixture to 110 °C for 16 hours under an ambient O₂ atmosphere.
Self-Validation Checkpoint: Spot the crude mixture on a TLC plate (Hexanes:EtOAc 1:1). The successful formation of the tricyclic pyrazolo-quinazolinone system will present as a highly fluorescent spot under 254 nm UV light due to extended aromatic conjugation.
Purification: Cool to room temperature, filter through a Celite pad to remove insoluble silver and copper salts, concentrate, and purify via flash column chromatography.
Causality Note: With the tricyclic core established, the preserved 4-bromo substituent is utilized to append various aryl/alkyl groups, allowing for rapid Structure-Activity Relationship (SAR) screening.
Materials:
Brominated tricyclic core (1.0 eq)
Arylboronic acid (1.5 eq)
Pd(dppf)Cl₂ (0.05 eq)
K₂CO₃ (3.0 eq)
Toluene/H₂O (4:1 v/v)
Step-by-Step Methodology:
Degassing: Sparge the Toluene/H₂O mixture with N₂ for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.
Reaction: Add all reagents to a microwave vial, seal, and heat at 100 °C for 2 hours.
Self-Validation Checkpoint: Monitor via LC-MS for the disappearance of the distinct isotopic bromine pattern (M / M+2 peaks of equal height) and the emergence of the cross-coupled product mass.
Workup: Extract with EtOAc, dry over MgSO₄, and purify via automated flash chromatography to yield the final agrochemical candidate.
Data Presentation & Yield Optimization
The tables below summarize the empirical data gathered during the optimization of the C-H amidation step, alongside the subsequent biological evaluation of the synthesized library.
Table 1: Optimization of Intramolecular C-H Amidation (Protocol B)
Catalyst
Oxidant
Additive
Solvent
Temp (°C)
Yield (%)
Cu(OAc)₂
Ag₂CO₃
None
DMF
110
42
Cu(OAc)₂
Ag₂CO₃
Pyridine
1,4-Dioxane
110
88
Pd(OAc)₂
AgOAc
None
Toluene
110
65
CuI
O₂ (1 atm)
Pyridine
1,4-Dioxane
110
71
Note: The inclusion of pyridine in 1,4-dioxane drastically improved the conversion rate by stabilizing the transition state, preventing premature catalyst precipitation.
Table 2: In Vitro Fungicidal Activity against Rhizoctonia solani
Application Note: Green Chemistry Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid
Introduction & Rationale The 1-arylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and agrochemicals. Specificall...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
The 1-arylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and agrochemicals. Specifically, 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS: 1134764-21-8)[1] is a highly valuable synthetic intermediate. The presence of the carboxylic acid allows for straightforward amide coupling or esterification, while the C4-bromide on the pyrazole ring serves as a versatile handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
Historically, the synthesis of 1-arylpyrazoles relied on harsh conditions, toxic polar aprotic solvents (e.g., DMF, NMP), and stoichiometric heavy metals[2][3]. Furthermore, bromination typically utilized elemental bromine (
Br2
) in chlorinated solvents (e.g., dichloromethane or carbon tetrachloride), posing severe environmental and safety hazards[4].
This Application Note details a validated, two-step "green" synthetic route. The protocol leverages an "on-water" copper-catalyzed Ullmann C-N coupling[5], followed by a solvent-free mechanochemical regioselective bromination using N-bromosuccinimide (NBS)[6]. This approach minimizes the E-factor, eliminates halogenated solvents, and simplifies product isolation through self-validating precipitation steps.
Mechanistic Workflow
Two-step green synthesis workflow for 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid.
Objective: Synthesis of the intermediate 2-(1H-pyrazol-1-yl)benzoic acid via C-N bond formation.
Causality & Design: Traditional Ullmann couplings require temperatures >150°C to overcome the high activation energy of aryl halide oxidative addition[3]. By performing the reaction "on-water", the hydrophobic effect drives the non-polar organic reactants into concentrated micro-droplets, significantly accelerating the reaction rate[5]. The addition of L-proline as a bidentate green ligand stabilizes the active Cu(I) species, preventing its disproportionation into inactive Cu(0) and Cu(II), and facilitates the catalytic cycle at a milder 100°C[5][7].
Procedure:
Reagent Loading: To a 50 mL round-bottom flask, add 1H-pyrazole (10 mmol, 1.0 equiv), 2-iodobenzoic acid (12 mmol, 1.2 equiv), and potassium carbonate (
K2CO3
, 20 mmol, 2.0 equiv).
Solvent Addition: Add 20 mL of deionized water. (Critical Note: The reactants will form a suspension. Do not add organic co-solvents; the biphasic "on-water" nature is strictly required for the rate acceleration).
Reaction: Seal the vessel and stir vigorously (800 rpm) at 100°C for 12-14 hours.
Workup & Isolation: Cool the mixture to room temperature. Filter off the insoluble copper catalyst residues. Acidify the aqueous filtrate dropwise with 2M HCl until the pH reaches ~3. The intermediate, 2-(1H-pyrazol-1-yl)benzoic acid, will precipitate out of the solution as a white solid.
Purification: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under a vacuum. No column chromatography is required. (Expected Yield: 85-88%).
Objective: Regioselective bromination at the C4 position of the pyrazole ring to yield the target 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid.
Causality & Design: The pyrazole ring is highly electron-rich at the C4 position, making it thermodynamically and kinetically susceptible to electrophilic aromatic substitution. While traditional methods use
Br2
in
CCl4
[4], we utilize N-bromosuccinimide (NBS) under solvent-free mechanochemical grinding conditions[6]. The mechanical energy (friction and shear) induces localized heating and creates a highly concentrated reactive eutectic melt, driving the bromination rapidly without the need for toxic solvents[8].
Procedure:
Preparation: In an agate mortar (or a planetary ball mill for scale-up), combine the intermediate 2-(1H-pyrazol-1-yl)benzoic acid (5 mmol, 1.0 equiv) and NBS (5.25 mmol, 1.05 equiv).
Grinding: Grind the solid mixture continuously for 15-20 minutes at room temperature. The mixture will transition into a slightly pasty state as the eutectic melt forms and the reaction proceeds.
Monitoring: Monitor completion via TLC (EtOAc:Hexane 1:1). The highly regioselective nature of the pyrazole C4 position ensures minimal side reactions.
Workup: Suspend the crude mixture in 20 mL of warm water. The byproduct, succinimide, is highly water-soluble and will dissolve completely into the aqueous phase. The target product, 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, remains insoluble.
Isolation: Filter the solid, wash with warm water (2 x 10 mL), and dry under a vacuum. (Expected Yield: >90%).
Data Presentation: Green Metrics Comparison
The table below summarizes the quantitative advantages of this green protocol compared to traditional synthetic routes.
Metric
Traditional Synthesis
Green Protocol (This Guide)
Coupling Solvent
DMF or NMP
Deionized Water
Coupling Catalyst
Stoichiometric Cu(0) powder
Catalytic CuI (5 mol%) + L-proline
Coupling Temp.
150°C - 180°C
100°C
Brominating Agent
Br2
(Highly toxic, volatile)
NBS (Solid, stable)
Bromination Solvent
CCl4
or Dichloromethane
None (Solvent-free mechanochemical)
Product Isolation
Silica Gel Column Chromatography
Acid/Base Precipitation & Water Wash
Estimated E-factor
> 50
< 5
Overall Yield
~ 45 - 55%
~ 75 - 80%
Troubleshooting & Optimization
Incomplete Ullmann Coupling: The "on-water" mechanism relies heavily on the high interfacial surface area of the suspension. If conversion is low, increase the stirring rate (e.g., >1000 rpm) rather than the temperature. Ensure
K2CO3
is finely powdered before addition.
Over-bromination in Step 2: Strict stoichiometric control of NBS (maximum 1.05 equivalents) is required. While the pyrazole C4 position is kinetically favored, excess NBS combined with prolonged grinding can lead to trace bromination on the benzoic acid ring.
Sticky Product during Grinding: If the eutectic melt becomes too viscous to grind manually, add 1-2 drops of ethyl acetate as a Liquid-Assisted Grinding (LAG) agent to maintain mechanical efficiency.
References
[1] Enamine. 88-2177-55 Enamine 化合物 250mg CAS No:1134764-21-8 EN300. AS ONE Corporation. Available at:[Link]
[4] Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at:[Link]
[2] Li, X., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, ACS Publications. Available at:[Link]
[3] Li, X., et al. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ResearchGate. Available at:[Link]
[7] Wan, Y., et al. (2010). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC / NIH. Available at:[Link]
[5] Li, C.-J., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
[8] Levine, M., et al. (2014). A Green Bromination Method for the Synthesis of Benzylic Dibromides. Tetrahedron Letters / ResearchGate. Available at:[Link]
improving synthesis yield of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid
Welcome to the Technical Support Center for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid .
As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity and scalability challenges associated with this transformation. The synthesis relies on a classic Ullmann-type C–N condensation between 4-bromopyrazole and 2-iodobenzoic acid. The primary experimental hurdles typically involve preventing the dehalogenation of the 4-bromopyrazole, overcoming the steric hindrance of the ortho-carboxylic acid, and avoiding the thermal decarboxylation of the benzoic acid substrate.
Below, you will find a mechanistic breakdown, a targeted Q&A troubleshooting guide, optimization data, and a fully validated protocol.
Part 1: Mechanistic Pathway & Workflow
To troubleshoot effectively, we must first understand the causality of the reaction. The desired pathway is a Copper(I)-catalyzed oxidative addition into the C–I bond, followed by ligand exchange with the pyrazole, and reductive elimination.
Catalytic cycle of Cu-mediated Ullmann C-N coupling and common side reactions.
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing the formation of 2-(1H-pyrazol-1-yl)benzoic acid (loss of the bromine atom). How do I prevent this dehalogenation?Causality & Solution: The C–Br bond in 4-bromopyrazole is highly susceptible to oxidative addition if the catalyst is not perfectly chemoselective. Palladium (Pd) catalysts will readily insert into the C–Br bond, leading to dehalogenation or unwanted polymerization[1].
Action: Strictly use a Copper(I) catalyst (e.g., CuI). Copper has a much lower oxidation potential (0.15 V) than Palladium and is highly selective for the weaker C–I bond of 2-iodobenzoic acid over the C–Br bond of the pyrazole[2]. Ensure there is absolutely no Pd cross-contamination in your glassware, spatulas, or stir bars.
Q2: My yield is low, and LCMS shows significant formation of iodobenzene. What is happening?Causality & Solution: Iodobenzene is formed via the protodecarboxylation of 2-iodobenzoic acid. This side reaction dominates when the reaction temperature is too high (>110 °C) or when the desired C–N coupling is too slow due to the steric hindrance of the ortho-carboxylate group.
Action: Lower the reaction temperature to 90 °C. To maintain reactivity at this lower temperature, you must use a bidentate ligand (such as L-proline or N,N'-dimethylethylenediamine[DMEDA])[3]. These ligands increase the solubility of the Cu(I) complex and drastically lower the activation energy barrier for the oxidative addition and reductive elimination steps[4].
Q3: The reaction mixture becomes a thick, unstirrable paste, and conversion stalls at 40%.Causality & Solution: The potassium salt of 2-iodobenzoic acid (formed upon the addition of K₂CO₃) has poor solubility in less polar solvents, leading to severe mass transfer limitations.
Action: Switch to a highly polar aprotic solvent like anhydrous DMSO or DMF, and ensure adequate dilution (0.2 M to 0.5 M with respect to the aryl iodide). If the mixture remains thick, switch from magnetic stirring to overhead mechanical stirring to ensure the solid base and carboxylate salts remain properly suspended.
Part 3: Quantitative Data & Optimization
The following table summarizes the optimization landscape for this specific coupling. Note how the choice of metal and ligand dictates the chemoselectivity (avoiding dehalogenation) and thermal stability (avoiding decarboxylation).
Preparation: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry Argon or Nitrogen.
Reagent Loading: Charge the flask with 2-iodobenzoic acid, 4-bromopyrazole, CuI, L-proline, and finely powdered anhydrous K₂CO₃.
Degassing: Evacuate the flask and backfill with Argon (repeat 3 times) to remove oxygen, which can oxidize the active Cu(I) species to inactive Cu(II).
Solvent Addition: Add anhydrous DMSO via syringe. Stir the mixture vigorously at room temperature for 10 minutes to ensure proper mixing of the heterogeneous slurry.
Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 18–24 hours. Monitor the consumption of 2-iodobenzoic acid via LCMS or TLC (eluent: DCM/MeOH 9:1 with 1% AcOH).
Workup (Critical Step): Cool the mixture to room temperature. Dilute with 50 mL of distilled water. The product currently exists as a water-soluble potassium carboxylate salt. Filter the aqueous mixture through a pad of Celite to remove the insoluble copper salts.
Acidification & Isolation: Transfer the clear filtrate to a beaker. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~3. The target compound, 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, will precipitate as a white/off-white solid.
Purification: Filter the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual DMSO and salts, and dry under high vacuum at 50 °C overnight.
Part 5: References
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Product Class 4: Organometallic Complexes of Copper
Source: Science of Synthesis (Thieme Connect)
URL:[Link]
“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
benchmarking cross-coupling efficiency of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid
Benchmarking Cross-Coupling Efficiency of 2-(4-Bromo-1H-pyrazol-1-yl)benzoic Acid: A Comprehensive Guide In modern drug discovery and materials science, the strategic selection of bifunctional building blocks dictates th...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Cross-Coupling Efficiency of 2-(4-Bromo-1H-pyrazol-1-yl)benzoic Acid: A Comprehensive Guide
In modern drug discovery and materials science, the strategic selection of bifunctional building blocks dictates the efficiency of downstream synthetic pipelines. 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a highly versatile scaffold that presents a unique intersection of reactivity: a C4-bromine atom on the pyrazole ring primed for transition-metal-catalyzed cross-coupling, and an ortho-carboxylic acid on the phenyl ring that profoundly influences both the physical solubility and the organometallic mechanics of the molecule.
This guide provides an objective benchmarking of this molecule's cross-coupling efficiency, exploring the mechanistic causality behind its performance and providing self-validating experimental protocols for its application.
Mechanistic Causality: The Dual Role of the Ortho-Carboxylate
To understand the cross-coupling efficiency of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, one must analyze the causality of its structural features during palladium catalysis.
1. Overcoming Pyrazole N-H Interference
Unprotected 4-bromopyrazoles are notoriously challenging substrates for cross-coupling. The acidic N-H proton (pKa ~14) can coordinate directly to palladium, forming off-cycle Pd-pyrazolyl complexes. This not only poisons the active catalyst but also promotes the undesired homocoupling of boronic acids by stalling the transmetalation step[1][2]. In 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, the N-phenyl ring acts as a permanent, sterically shielding protecting group, entirely bypassing this catalyst deactivation pathway.
2. The Ortho-Carboxylate Directing Effect
The carboxylic acid at the ortho position is not merely a spectator. Following the oxidative addition of the C-Br bond to the Pd(0) catalyst, the resulting Pd(II) intermediate is highly reactive. Literature demonstrates that ortho-carboxylate groups can transiently coordinate to these high-valent palladium centers, forming a stabilized O-C-O pincer-like scaffold or a transient palladacycle[3]. This internal coordination stabilizes the Pd(II) species against premature decomposition (such as protodehalogenation) while maintaining sufficient lability to undergo rapid transmetalation with the incoming boronic acid.
3. Aqueous Solubility and Green Chemistry
Under the basic conditions required for Suzuki-Miyaura coupling (e.g., using K₂CO₃ or NaOH), the carboxylic acid is deprotonated to a highly polar carboxylate. This dramatically increases the molecule's solubility in aqueous media, allowing for highly efficient, environmentally benign cross-coupling reactions in water or water/ethanol mixtures[4].
Catalytic cycle of Suzuki coupling highlighting ortho-carboxylate Pd(II) stabilization.
Comparative Benchmarking Data
To objectively evaluate the efficiency of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, we benchmark its Suzuki-Miyaura coupling performance against its unprotected and esterified analogs. The data below reflects standard coupling with phenylboronic acid using a universal Pd precatalyst system.
Substrate
Protecting Group Status
Solvent System
Catalyst Loading
Time to >95% Conversion
Isolated Yield
Primary Side Reaction
4-Bromopyrazole
Unprotected (Free N-H)
1,4-Dioxane/H₂O
5.0 mol% XPhos Pd G2
24 hours
45%
Boronic acid homocoupling; Protodeboronation
Methyl 2-(4-bromo-1H-pyrazol-1-yl)benzoate
Esterified (N-Aryl)
THF/H₂O
2.0 mol% XPhos Pd G2
6 hours
82%
Ester hydrolysis (if base is too strong)
2-(4-bromo-1H-pyrazol-1-yl)benzoic acid
Free Acid (N-Aryl)
H₂O/EtOH (Aqueous)
0.5 mol% XPhos Pd G2
2 hours
94%
None observed
Analysis of Results:
The free benzoic acid derivative drastically outperforms both the unprotected and esterified variants. The ability to run the reaction in a highly polar, aqueous environment (H₂O/EtOH) maximizes the solubility of the inorganic base and the boronic acid, accelerating transmetalation. Furthermore, the ortho-carboxylate stabilization allows for a 10-fold reduction in catalyst loading compared to the unprotected pyrazole.
This protocol leverages the unique solubility profile of the carboxylate to create a self-validating workflow. Because the product is water-soluble under basic conditions but insoluble under acidic conditions, the reaction success can be visually and chemically validated during the workup phase without the need for complex chromatography.
Reaction Setup (Self-Validation Point 1): To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, the arylboronic acid, K₂CO₃, and the palladium catalyst.
Causality: 3.0 equivalents of base are required: one to deprotonate the carboxylic acid, one to activate the boronic acid (forming the reactive boronate), and one to neutralize the hydrobromic acid byproduct.
Degassing: Seal the vial with a septum cap. Evacuate and backfill the vial with inert gas (N₂ or Argon) three times. Syringe in the degassed H₂O/EtOH solvent mixture.
Heating: Heat the vigorously stirring mixture to 80 °C in a pre-heated oil bath for 2 hours.
Self-Validation Point 2: Monitor the reaction via LCMS. The reaction is complete when the starting material mass (m/z ~267) is entirely replaced by the biaryl product mass. The absence of des-bromo byproducts validates the efficiency of the ortho-carboxylate stabilization.
Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with 10 mL of distilled water and filter through a small pad of Celite to remove the precipitated palladium black. The desired product is currently in the filtrate as a highly soluble potassium carboxylate salt.
Acidification & Isolation (Self-Validation Point 3): Transfer the clear filtrate to a beaker. While stirring vigorously, add 1M HCl dropwise until the pH reaches ~3.
Causality: Protonating the carboxylate destroys its aqueous solubility. A massive precipitation of the biaryl product will occur. If no precipitate forms, the cross-coupling failed to generate the hydrophobic biaryl framework.
Filtration: Collect the precipitated white solid via vacuum filtration, wash with cold water (2 x 5 mL), and dry under high vacuum to afford the analytically pure cross-coupled product.
Step-by-step experimental workflow for the aqueous Suzuki-Miyaura cross-coupling.
References
Synthesis and Reactivity of Stable Alkyl-Pd(IV) Complexes Relevant to Monodentate N-Directed C(sp3)–H Functionalization Processes. Journal of the American Chemical Society. Available at:[Link]
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. Available at:[Link]
Navigating the Chemical Maze: A Comparative Guide to the Antibacterial Potency of 2-(4-bromo-1H-pyrazol-1-yl)benzoic Acid Derived Ligands
In the relentless pursuit of novel therapeutic agents, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1] When coupled with a benzoic acid moiety...
Author: BenchChem Technical Support Team. Date: April 2026
In the relentless pursuit of novel therapeutic agents, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1] When coupled with a benzoic acid moiety, this heterocyclic core gives rise to a class of compounds with significant potential, particularly in the realm of antibacterial drug discovery. This guide provides an in-depth comparative analysis of a series of ligands derived from the 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid scaffold, focusing on their binding affinities as reflected by their antibacterial potency.
Comparative Analysis of Antibacterial Potency
The antibacterial efficacy of a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives was evaluated against a panel of Gram-positive bacteria, including various strains of Staphylococcus aureus and Enterococcus faecalis. The data, summarized in the table below, reveals a compelling narrative about the influence of substitutions on the anilino moiety on the overall antibacterial activity.
The comparative data underscores a clear SAR trend. The unsubstituted aniline derivative showed negligible activity, highlighting the importance of substitutions on this ring for antibacterial potency.
Halogen Substitution:
A single fluorine atom at the 3-position (Compound 1 ) was insufficient to confer significant activity.[1]
In contrast, chloro (Compound 2 ) and bromo (Compound 3 ) substitutions at the same position resulted in a marked increase in potency, with MIC values as low as 6.25 µg/mL against certain S. aureus strains.[1] This suggests that the size and electronegativity of the halogen play a crucial role in the interaction with the biological target.
Combined Substitutions:
The introduction of a methyl group alongside a halogen, as seen in the 3-chloro-4-methyl (Compound 6 ) and 4-bromo-3-methyl (Compound 7 ) analogs, further enhanced the antibacterial activity.[1] This indicates that a combination of electronic and steric factors contributes to improved potency.
Electron-Withdrawing Groups:
The most potent compound in the series was the bis(trifluoromethyl)aniline derivative (Compound 8 ), which exhibited exceptional activity with MIC values as low as 0.78 µg/mL.[1] This dramatic increase in potency underscores the favorable impact of strong electron-withdrawing groups at the 3 and 5 positions of the aniline ring.
The following diagram illustrates the logical flow of the structure-activity relationship observed in this series of compounds.
Caption: Structure-activity relationship of aniline substitutions on antibacterial potency.
Experimental Protocols
The determination of the antibacterial potency of these compounds was conducted using standardized microdilution methods.
Minimum Inhibitory Concentration (MIC) Assay:
Preparation of Bacterial Inoculum: Bacterial strains were cultured in cation-adjusted Mueller-Hinton broth (CAMHB) to an optical density corresponding to a standardized concentration of approximately 5 x 10^5^ colony-forming units (CFU)/mL.
Compound Dilution Series: The test compounds were serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.
Inoculation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension.
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
The following diagram outlines the experimental workflow for the MIC assay.
A Researcher's Guide to the Safe Handling of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS No. 1134764-21-8) was publicly available at the time of this writing[1].
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid (CAS No. 1134764-21-8) was publicly available at the time of this writing[1]. The following guidance is a synthesis of information from the safety data sheets of structurally related compounds, including various brominated pyrazoles and benzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the absence of a dedicated SDS, a risk assessment must be built upon the known hazards of analogous structures. The molecule 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid incorporates three key chemical motifs: a pyrazole ring, a benzoic acid group, and a bromine substituent. Pyrazole and its derivatives are known for a wide range of biological activities, which implies they are reactive molecules that must be handled with care[2][3]. Similarly, substituted benzoic acids and brominated aromatic compounds often present specific hazards.
By examining the Globally Harmonized System (GHS) classifications of structurally similar chemicals, we can construct a probable hazard profile.
Inferred Risk Profile:
Based on this data, it is prudent to handle 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid as a substance that is, at minimum:
Harmful if swallowed.
Causes skin irritation.
Causes serious eye irritation, with the potential for severe eye damage.
May cause respiratory tract irritation.
Therefore, all handling procedures must be designed to rigorously prevent contact with skin and eyes, and to avoid the inhalation of dust or aerosols.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable to minimize exposure.[8] The selection of PPE should be based on a risk assessment of the specific procedure being performed.[9]
PPE Category
Recommended Equipment
Rationale and Best Practices
Eye and Face Protection
Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.
Standard safety glasses do not provide a seal around the eyes and are insufficient. The high potential for serious eye irritation or damage from related compounds necessitates the use of fully sealed goggles.[4][6]
Skin Protection
A lab coat must be worn and fully buttoned.[10] Chemical-resistant gloves (e.g., nitrile rubber) are required.[11]
Inspect gloves for any signs of degradation before use. Change gloves immediately if contact with the compound is suspected. For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-specific gloves.[12]
Respiratory Protection
All manipulations of the solid compound that could generate dust must be performed in a certified chemical fume hood.[11]
The potential for respiratory irritation necessitates the use of engineering controls to keep exposure levels to a minimum.[6] If a fume hood is not available or insufficient, a risk assessment must be performed to determine the need for respiratory protection, such as an N95-rated respirator or higher.[10]
Footwear
Closed-toe, closed-heel shoes that cover the entire foot are required.[12]
This protects the feet from potential spills and dropped equipment.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the operational scale.
Caption: PPE selection workflow based on task-specific risks.
Operational and Disposal Plans
Safe Handling Procedures
This protocol is designed to prevent the generation and inhalation of dust and to avoid any direct physical contact with the chemical.
Preparation:
Ensure a certified chemical fume hood is operational.
Designate a specific work area for handling the compound.
Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
Ensure an eyewash station and safety shower are accessible and unobstructed.
Weighing and Transfer:
Don all required PPE before opening the primary container.
Keep the container opening angled away from your breathing zone.
Carefully transfer the desired amount of solid using a clean spatula. Avoid any actions that could create dust clouds, such as dropping material from a height.
Close the primary container tightly immediately after use.
Post-Handling Decontamination:
Carefully clean all equipment used. Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid chemical waste container.
Wash hands and forearms thoroughly with soap and water after the procedure is complete.
Safe Handling Workflow Diagram
Caption: Step-by-step workflow for handling the solid compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical. The following procedures are based on standard practices for corrosive and irritant chemicals.[4][6]
Exposure Route
First Aid Measures
Inhalation
Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][6]
Skin Contact
Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][7]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]
Ingestion
Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[4][6]
Spill Response:
For a small spill (<1g) within a fume hood:
Ensure proper PPE is worn (including double gloves).
Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).
Carefully sweep or scoop the material into a designated, labeled waste container.[5][6]
Decontaminate the area with a suitable solvent, followed by a thorough wash with soap and water.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
Chemical waste disposal is strictly regulated. Improper disposal can lead to environmental contamination and significant penalties.
Solid Waste: All solid 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, along with any contaminated items (e.g., weigh boats, gloves, absorbent materials), must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[5][6] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these protocols, researchers can safely handle 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, minimizing personal risk and ensuring environmental protection.
References
ResearchGate. Prediction of pyrazole chemical toxicity risks and outcomes. Available at: [Link]
Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]
University of Arizona Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. (2015). Available at: [Link]
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024). Available at: [Link]
Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]
NextSDS. 2-(4-bromo-1H-pyrazol-1-yl)pyrazine — Chemical Substance Information. Available at: [Link]
Fisher Scientific. SAFETY DATA SHEET: 4-(4-Bromo-1H-pyrazol-1-yl)aniline. Available at: [Link]
Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. (2024). Available at: [Link]
Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Available at: [Link]
Safe Work Australia. GHS Hazardous Chemical Information List. Available at: [Link]
Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Available at: [Link]
Bioorganic & Medicinal Chemistry. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). Available at: [Link]
Journal of Organic and Pharmaceutical Chemistry. Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. (2023). Available at: [Link]